4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine is an organic compound that features a biphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Attachment to Piperidine Ring: The biphenyl group is then attached to a piperidine ring through a Friedel–Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenol: An aromatic organic compound used in the production of polymers.
Biphenyl-4-methanol: Acts as a monofunctional alcohol initiator during polymerization reactions.
2-(4-Biphenyl)propionic acid: Used in pharmaceutical research for its anti-inflammatory properties.
Uniqueness
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to its combination of a biphenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-phenylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-16(2)21-14-12-20(22,13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUSLIIYECVDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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